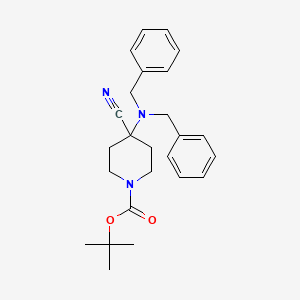
N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are usually mild, taking place at room temperature for 1-4 hours, and can yield up to 90% . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Análisis De Reacciones Químicas
N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using reagents like oxalyl chloride in methanol. This reaction takes place under room temperature conditions and is highly efficient.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions or using specific reagents like oxalyl chloride . This selective deprotection allows for the synthesis of complex molecules with multiple functional groups.
Comparación Con Compuestos Similares
N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine can be compared with other similar compounds that have the Boc protecting group. Some of these compounds include:
N-Tert-butyloxycarbonyl-4-amino-piperidine: Similar in structure but lacks the dibenzylamino and cyano groups.
N-Tert-butyloxycarbonyl-4-cyano-piperidine: Similar but lacks the dibenzylamino group.
N-Tert-butyloxycarbonyl-4-dibenzylamino-piperidine: Similar but lacks the cyano group.
The uniqueness of this compound lies in its combination of the Boc protecting group, dibenzylamino group, and cyano group, which provides it with distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C25H31N3O2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
tert-butyl 4-cyano-4-(dibenzylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O2/c1-24(2,3)30-23(29)27-16-14-25(20-26,15-17-27)28(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-13H,14-19H2,1-3H3 |
Clave InChI |
FHJVRBYTGGJYNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



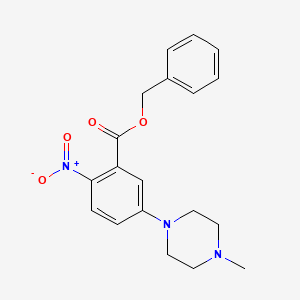


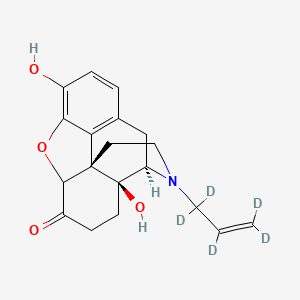




![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)
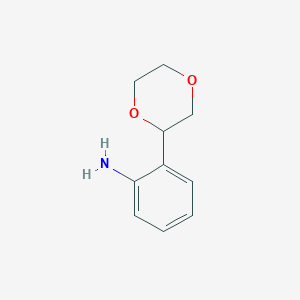
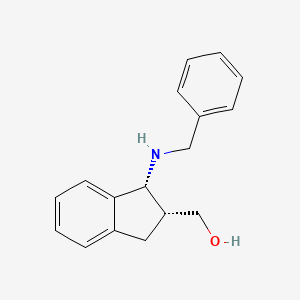

![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
